2,6-Difluoro-3-propoxybenzoic acid
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Overview
Description
2,6-Difluoro-3-propoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a propoxy group at the 3 position on the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-propoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.
Alkylation: The 2,6-difluorobenzoic acid undergoes an alkylation reaction with propyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the propoxy group at the 3 position of the benzene ring.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-propoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex can be employed.
Major Products:
Substitution Reactions: Products with different functional groups replacing the fluorine atoms.
Esterification: Esters of this compound.
Reduction: 2,6-Difluoro-3-propoxybenzyl alcohol.
Scientific Research Applications
2,6-Difluoro-3-propoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-propoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The propoxy group can interact with hydrophobic pockets in proteins, influencing their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
2,6-Difluorobenzoic Acid: Lacks the propoxy group, making it less lipophilic.
3-Propoxybenzoic Acid: Lacks the fluorine atoms, reducing its reactivity in substitution reactions.
2,6-Difluoro-4-propoxybenzoic Acid: Has the propoxy group at the 4 position, altering its steric and electronic properties.
Uniqueness: 2,6-Difluoro-3-propoxybenzoic acid is unique due to the specific positioning of the fluorine atoms and the propoxy group, which confer distinct chemical and biological properties. Its combination of lipophilicity and reactivity makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-3-propoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWMZRPRIOTGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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